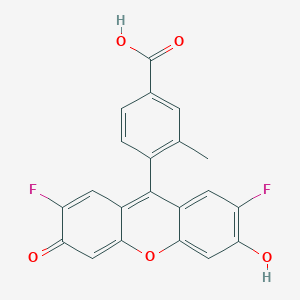

4-Carboxy-pennsylvania green

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Carboxy-pennsylvania green is a versatile dye widely used in various biological experiments. It is known for its ability to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . This compound is extensively employed in traditional industries like textile dyeing and emerging sectors such as functional textile processing, food pigments, and dye-sensitized solar cells .

Wirkmechanismus

Target of Action

4-Carboxy-Pennsylvania Green is a multifunctional dye . It is used in biological experiments to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

Mode of Action

This compound is often cell permeable, enabling labeling of intracellular targets and components . It is a hybrid of the dyes Oregon Green and Tokyo Green . The low pKa of this compound (4.8) confers bright fluorescence in acidic cellular compartments such as endosomes .

Biochemical Pathways

Given its role as a dye, it is likely involved in pathways related to cellular imaging and tracking of biomolecules .

Pharmacokinetics

It is known that the compound is cell permeable , which suggests it can be absorbed and distributed within cells.

Result of Action

The result of the action of this compound is the ability to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . Its bright fluorescence in acidic cellular compartments such as endosomes enhances its utility for chemical biology investigations .

Action Environment

Its low pka suggests that it is stable and exhibits bright fluorescence in acidic environments .

Biochemische Analyse

Biochemical Properties

4-Carboxy-Pennsylvania Green plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules within the cell . The nature of these interactions is largely due to its hydrophobic properties and its ability to permeate cell membranes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by enabling the labeling of intracellular targets and components . Its low pKa (4.8) confers bright fluorescence in acidic cellular compartments such as endosomes, enhancing its utility for chemical biology investigations .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules within the cell

Transport and Distribution

This compound is transported and distributed within cells and tissues due to its cell-permeable nature . It could interact with transporters or binding proteins, and its localization or accumulation within the cell could be influenced by these interactions .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

The synthesis of 4-Carboxy-pennsylvania green involves several steps. One efficient and scalable method includes the preparation of this compound methyl ester. This process begins with the key intermediate 2,7-difluoro-3,6-dihydroxyxanthen-9-one, which is obtained by subjecting bis-(2,4,5-trifluorophenyl)methanone to iterative nucleophilic aromatic substitution by hydroxide . This intermediate is then used to prepare pure this compound methyl ester in a 28% overall yield without requiring chromatography . The compound can be converted into the amine-reactive N-hydroxysuccinimidyl ester for the synthesis of various fluorescent molecular probes .

Analyse Chemischer Reaktionen

4-Carboxy-pennsylvania green undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Nucleophilic aromatic substitution reactions are commonly used in the synthesis of this compound.

Common reagents and conditions used in these reactions include hydroxide for nucleophilic aromatic substitution and various oxidizing and reducing agents for oxidation and reduction reactions . The major products formed from these reactions are derivatives of the original compound, which can be used for further applications in biological experiments .

Wissenschaftliche Forschungsanwendungen

4-Carboxy-pennsylvania green is a critical tool in various scientific research applications, including:

Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.

Medicine: Utilized in clinical diagnostics to study tissue pathology and monitor microorganisms.

Vergleich Mit ähnlichen Verbindungen

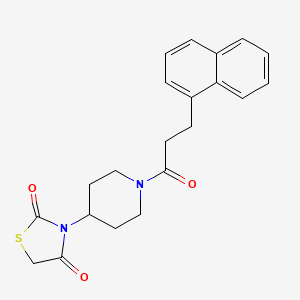

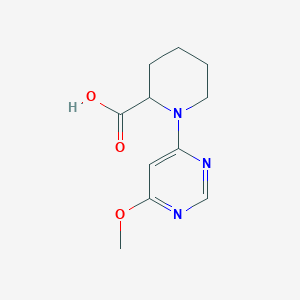

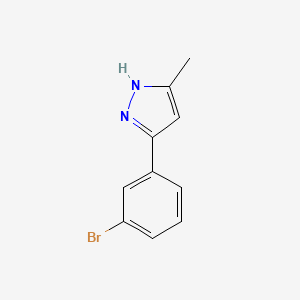

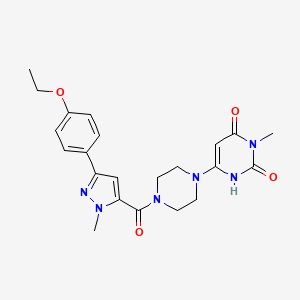

4-Carboxy-pennsylvania green is related to other fluorophores such as Oregon Green and Tokyo Green. Compared to these compounds, this compound is more hydrophobic, photostable, and less pH-sensitive . This makes it a more suitable alternative for studies involving acidic cellular compartments. Similar compounds include:

Oregon Green: Known for its bright fluorescence and high photostability.

Tokyo Green: Similar to Oregon Green but with different spectral properties.

Eigenschaften

IUPAC Name |

4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-3-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12F2O5/c1-9-4-10(21(26)27)2-3-11(9)20-12-5-14(22)16(24)7-18(12)28-19-8-17(25)15(23)6-13(19)20/h2-8,24H,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNQGAYPSJNQMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12F2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2628984.png)

![2-(isopropylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2628985.png)

![3-(2-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2628989.png)

![4-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-2-(3-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2628990.png)

![1-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,3-dihydro-1H-indole](/img/structure/B2628999.png)

![5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2629000.png)

![4-Chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine](/img/structure/B2629004.png)